

# 17-Carboxy Budesonide: An Examination of an Inactive Budesonide-Related Impurity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *17-Carboxy Budesonide*

Cat. No.: *B130375*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

Budesonide, a potent glucocorticoid, is widely utilized in the management of inflammatory conditions such as asthma, inflammatory bowel disease, and allergic rhinitis. Its efficacy is coupled with a favorable safety profile, largely attributed to its extensive first-pass metabolism into significantly less active metabolites. This technical guide delves into the current scientific understanding of **17-Carboxy Budesonide**, a compound identified as an impurity of budesonide. While the metabolic fate of budesonide is well-documented, leading to the formation of inactive metabolites like  $16\alpha$ -hydroxyprednisolone and  $6\beta$ -hydroxybudesonide, there is a notable absence of data regarding any physiological function or biological activity of **17-Carboxy Budesonide**. This document will synthesize the available information on budesonide's metabolism to provide context and will clearly delineate what is known about **17-Carboxy Budesonide**, underscoring its current classification as a manufacturing impurity rather than a biologically active metabolite.

## Introduction to Budesonide Metabolism

Budesonide exerts its therapeutic effects through its high affinity for the glucocorticoid receptor. However, its systemic bioavailability is low due to rapid and extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic inactivation is a key feature of budesonide's design, minimizing systemic corticosteroid side effects. The primary metabolic pathways involve hydroxylation, leading to the formation of two major

metabolites: 16 $\alpha$ -hydroxyprednisolone and 6 $\beta$ -hydroxybudesonide.[\[1\]](#)[\[2\]](#)[\[3\]](#) Both of these metabolites possess less than 1% of the glucocorticoid activity of the parent compound, budesonide.[\[3\]](#)

## The Identity of 17-Carboxy Budesonide

**17-Carboxy Budesonide**, also known by the systematic name (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0<sup>2</sup>,<sup>9</sup>.0<sup>4</sup>,<sup>8</sup>.0<sup>13</sup>,<sup>18</sup>]icos-14,17-diene-8-carboxylic acid or as Budesonide 20-carboxylic acid, is consistently identified in chemical and pharmaceutical literature as an impurity of budesonide.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) An impurity, in this context, typically refers to a substance present in the drug substance or drug product that is not the active pharmaceutical ingredient or an excipient. Such impurities can arise during the manufacturing process or through degradation of the drug substance over time.

Crucially, a comprehensive review of the scientific literature reveals no evidence to classify **17-Carboxy Budesonide** as a metabolite of budesonide in humans or other species. Its formation via biological pathways has not been described.

## Function and Biological Activity: An Absence of Evidence

There is a significant lack of published data on the function, biological activity, or pharmacological effects of **17-Carboxy Budesonide**. Searches of prominent scientific databases have yielded no studies investigating its interaction with glucocorticoid receptors, its anti-inflammatory potential, or any other physiological activity. Therefore, it is considered to be an inactive substance with no known function. Its relevance is primarily in the context of pharmaceutical quality control and analysis, where it serves as a reference standard to ensure the purity of budesonide preparations.

## Quantitative Data Summary

Due to the absence of functional studies on **17-Carboxy Budesonide**, no quantitative data regarding its biological activity (e.g., IC<sub>50</sub>, receptor binding affinity) is available. For context, the following table summarizes key pharmacokinetic parameters of budesonide and the known activity of its major metabolites.

| Compound                         | Parameter                 | Value                                   | Reference           |
|----------------------------------|---------------------------|-----------------------------------------|---------------------|
| Budesonide                       | Bioavailability (oral)    | 10-20%                                  | <a href="#">[8]</a> |
| Protein Binding                  | 85-90%                    | <a href="#">[8]</a>                     |                     |
| Elimination Half-life            | 2.0-3.6 hours             | <a href="#">[8]</a>                     |                     |
| Metabolism                       | Liver CYP3A4              | <a href="#">[8]</a> <a href="#">[9]</a> |                     |
| 16 $\alpha$ -hydroxyprednisolone | Glucocorticoid Activity   | <1% of budesonide                       | <a href="#">[3]</a> |
| 6 $\beta$ -hydroxybudesonide     | Glucocorticoid Activity   | <1% of budesonide                       | <a href="#">[3]</a> |
| 17-Carboxy Budesonide            | All functional parameters | No data available                       |                     |

## Experimental Protocols

As there are no published studies on the function of **17-Carboxy Budesonide**, no experimental protocols for its biological characterization can be provided. The primary experimental context for this compound is in analytical chemistry.

### Example Analytical Protocol: Identification of Budesonide and its Metabolites

A common methodology for the analysis of budesonide and its metabolites in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

**Objective:** To detect and quantify budesonide and its major metabolites in human plasma or urine.

#### Methodology:

- **Sample Preparation:** Biological samples (plasma or urine) are typically subjected to a protein precipitation step, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.

- Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate budesonide and its metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is employed.
- Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) in positive or negative mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for budesonide and its metabolites are monitored for sensitive and selective quantification.[\[10\]](#) [\[11\]](#)

## Visualizations

### Metabolic Pathway of Budesonide



[Click to download full resolution via product page](#)

Caption: Metabolic inactivation of budesonide by CYP3A4.

## Relationship of 17-Carboxy Budesonide to Budesonide



[Click to download full resolution via product page](#)

Caption: **17-Carboxy Budesonide** as a manufacturing impurity of Budesonide.

## Conclusion

In summary, **17-Carboxy Budesonide** is recognized as an impurity associated with the active pharmaceutical ingredient, budesonide. The metabolism of budesonide is well-characterized, leading to the formation of inactive metabolites such as  $16\alpha$ -hydroxyprednisolone and  $6\beta$ -hydroxybudesonide, which is central to its favorable safety profile. There is a complete absence of scientific literature describing any biological function, pharmacological activity, or metabolic formation of **17-Carboxy Budesonide**. Therefore, for the research and drug development community, **17-Carboxy Budesonide** should be regarded as a reference standard for analytical purposes to ensure the purity and quality of budesonide-containing pharmaceuticals, rather than a compound with known physiological relevance. Future studies would be required to ascertain if this compound possesses any hitherto unknown biological properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. 17-Carboxy Budesonide | C24H32O6 | CID 20640266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 17-Carboxy Budesonide - SRIRAMCHEM [sriramchem.com]
- 7. htsbiopharma.com [htsbiopharma.com]
- 8. [PDF] Pharmacokinetics of budesonide and its major ester metabolite after inhalation and intravenous administration of budesonide in the rat. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. sciex.com [sciex.com]
- To cite this document: BenchChem. [17-Carboxy Budesonide: An Examination of an Inactive Budesonide-Related Impurity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130375#inactive-metabolite-17-carboxy-budesonide-function]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)